4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine chemical properties
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Whitepaper on the Chemical Properties, Synthesis, and Pharmacological Potential of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Executive Summary
The 1-aminoindane scaffold represents a privileged structure in medicinal chemistry and neuropharmacology, serving as the rigidified core for numerous centrally acting therapeutics, most notably the monoamine oxidase B (MAO-B) inhibitor rasagiline[1]. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 4-bromo-7-methyl-1-aminoindane) is a highly specialized, di-substituted derivative of this class. By strategically incorporating a halogen at the C4 position and a methyl group at the C7 position, this molecule exhibits unique steric, electronic, and lipophilic properties. This whitepaper provides a comprehensive technical guide to the physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications of this compound, designed for researchers in drug discovery and synthetic organic chemistry.
Physicochemical Properties & Structural Causality
The substitution pattern on the indane ring is not arbitrary; it is a calculated modification designed to tune the molecule's interaction with biological targets and its utility in modular organic synthesis.
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-bromo-7-methylindan-1-amine |
| Molecular Formula | C10H12BrN |
| Molecular Weight | 226.11 g/mol |
| CAS Registry Number | 1337361-36-0 (Racemate)[2] |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 1 (Primary Amine) |
| Stereocenters | 1 (C1 Position) |
| Physical State (RT) | Solid / Crystalline (as Hydrochloride salt) |
Structural Causality in Drug Design
-
The 1-Aminoindane Core: This bicyclic system acts as a conformationally restricted analog of amphetamine (phenylisopropylamine). By locking the alkylamine side chain into a five-membered cyclopentane ring, the molecule is forced into a specific spatial geometry. This rigidification reduces off-target binding and mitigates the neurotoxic effects often associated with flexible amphetamines[3].
-
4-Bromo Substitution: The addition of a bromine atom at the C4 position serves a dual purpose. Pharmacologically, halogens significantly increase the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Within the MAO-B enzyme active site, the bulky, electron-withdrawing bromine occupies a specific hydrophobic sub-pocket, driving binding affinity through halogen bonding[4]. Synthetically, the C-Br bond is an invaluable handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[5].
-
7-Methyl Substitution: The C7 position is adjacent to the C1-amine. A methyl group here introduces significant steric hindrance around the primary amine. This steric bulk dictates the enantioselective binding conformation of the molecule, heavily favoring specific receptor subtypes and protecting the amine from rapid enzymatic degradation by off-target oxidases[4].
Synthetic Methodology: From Indanone to Chiral Amine
The direct reductive amination of indanones to primary amines is notoriously challenging due to the hydrolytic lability of the primary imine intermediate[5]. To ensure high yields and prevent the formation of secondary amine dimers, a robust two-step chemoenzymatic route via a stable oxime intermediate is the gold standard[5][6].
Step-by-Step Protocol: Chemoenzymatic Synthesis
Step 1: Oxime Formation
-
Reagents: 4-Bromo-7-methyl-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (1.5 eq).
-
Procedure: Dissolve the indanone in a 1:1 (v/v) mixture of Ethanol and Water. Add the hydroxylamine hydrochloride and sodium acetate.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 2–4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). Once the ketone is fully consumed, cool to room temperature, extract with ethyl acetate, wash with brine, and dry over Na2SO4.
-
Causality: Hydroxylamine is a superior nucleophile compared to ammonia. It forms a highly stable oxime that can be isolated in near-quantitative yield without the risk of spontaneous hydrolysis[5].
Step 2: Mild Reduction to Racemic Amine
-
Reagents: Zinc dust (5.0 eq), Glacial acetic acid.
-
Procedure: Dissolve the isolated oxime in glacial acetic acid and cool to 0°C.
-
Reaction: Gradually add Zinc dust in portions to control the exothermic evolution of hydrogen gas. Stir at room temperature for 12 hours.
-
Workup: Filter the unreacted Zinc through a pad of Celite. Basify the filtrate to pH 10 using 2N NaOH (careful: exothermic neutralization), and extract with Dichloromethane (DCM) to yield racemic 4-bromo-7-methyl-1-aminoindane[5].
-
Causality: While catalytic hydrogenation (e.g., Raney Ni / H2) is common for oximes[7], the presence of the 4-bromo group makes the molecule susceptible to undesired catalytic dehalogenation. The Zn/AcOH system provides a mild, single-electron transfer reduction mechanism that preserves the aryl bromide[5].
Step 3: Enzymatic Kinetic Resolution
-
Reagents: Candida antarctica Lipase B (CAL-B), Isopropyl methoxyacetate (acyl donor).
-
Procedure: Dissolve the racemic amine in 2-Methyl-THF. Add CAL-B and the acyl donor. Incubate at 60°C for 20 hours.
-
Separation: Filter off the enzyme. Extract the organic layer with 1M HCl. The unreacted (S)-enantiomer moves to the aqueous phase, while the acylated (R)-enantiomer remains in the organic phase. Basify the aqueous phase and extract with DCM to isolate the enantiopure (S)-amine[5].
Synthetic workflow from indanone to enantiopure amine via oxime reduction and lipase resolution.
Pharmacological Relevance: MAO-B and Monoamine Transporters
The primary pharmacological targets for substituted 1-aminoindanes are the mitochondrial enzyme Monoamine Oxidase B (MAO-B) and synaptic monoamine transporters (SERT, DAT)[8].
Mechanism of Action: In the central nervous system, MAO-B is responsible for the oxidative deamination and degradation of dopamine. Inhibitors of this enzyme prevent dopamine breakdown, leading to an accumulation of the neurotransmitter in the synaptic cleft—a primary therapeutic strategy for Parkinson's Disease[1].
While the unsubstituted (R)-1-aminoindane (rasagiline core) is a potent MAO-B inhibitor[1], halogenated derivatives exhibit a fascinating structure-activity relationship (SAR). Studies on azacyclic amides and indane derivatives show that the presence of a chiral group combined with electron-acceptor substituents (like halogens) at specific ring positions can drastically increase MAO-B inhibitory activity, sometimes reversing the stereochemical preference such that the (S)-enantiomer becomes highly active[4]. The 7-methyl group further refines this by restricting the rotational freedom of the molecule within the narrow, bipartite binding cavity of human MAO-B.
MAO-B inhibition pathway demonstrating the protective effect on synaptic dopamine levels.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:
-
Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The diagnostic benzylic methine proton (C1-H) will appear far downfield around 4.2–4.5 ppm as a triplet or doublet of doublets due to coupling with the adjacent C2 protons. The C7-methyl group will appear as a distinct, sharp singlet around 2.3 ppm, shifted slightly downfield due to the anisotropic effect of the adjacent aromatic ring.
-
Mass Spectrometry (ESI-MS): The molecule will exhibit a classic 1:1 isotopic doublet for the molecular ion peak [M+H]+ at m/z 226.0 and 228.0, confirming the presence of the single bromine atom[9].
-
Chiral HPLC: To validate the enantiomeric excess (ee%) post-resolution, a Daicel Chiralcel OD-H column is standard. Using an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1), the (S) and (R) enantiomers will elute at distinct retention times, allowing for precise quantification of chiral purity[7].
References
- "Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock", The Journal of Organic Chemistry - ACS Publications.
- "EP2181980A1 - A process for the preparation of (R)-1-aminoindanes", Google Patents.
- "Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment", PMC.
- "1-Aminoindan | 34698-41-4", ChemicalBook.
- "EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane", Google Patents.
Sources
- 1. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 2. 1337361-36-0 CAS Manufactory [m.chemicalbook.com]
- 3. Course Content - #96913: Novel Psychoactive Substances: Emerging Drugs of Abuse - NetCE [netce.com]
- 4. Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 7. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 8. dopamine transporter inhibitors: Topics by Science.gov [science.gov]
- 9. PubChemLite - 4-bromo-7-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride (C10H12BrN) [pubchemlite.lcsb.uni.lu]
